molecular formula C9H12FNO B7902420 2-(4-Amino-3-fluorophenyl)propan-2-ol

2-(4-Amino-3-fluorophenyl)propan-2-ol

Cat. No.: B7902420
M. Wt: 169.20 g/mol
InChI Key: CVJLIVXYYCBSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-3-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C₉H₁₂FNO. This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a phenyl ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-fluorophenyl)propan-2-ol typically involves the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(4-Amino-3-fluorophenyl)propan-2-one.

    Reduction: Formation of 2-(4-Amino-3-fluorophenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-Amino-3-fluorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity to certain receptors. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-2-fluorophenyl)propan-2-ol
  • 2-(4-Amino-3-chlorophenyl)propan-2-ol
  • 2-(4-Amino-3-bromophenyl)propan-2-ol

Uniqueness

2-(4-Amino-3-fluorophenyl)propan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable compound in medicinal chemistry and drug design.

Properties

IUPAC Name

2-(4-amino-3-fluorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-9(2,12)6-3-4-8(11)7(10)5-6/h3-5,12H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJLIVXYYCBSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)N)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.